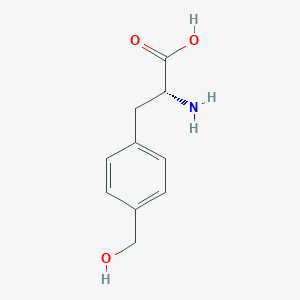

4-(Hydroxymethyl)-D-phénylalanine

Vue d'ensemble

Description

Le uridine 5’-monophosphate, également connu sous le nom d’acide uridylique, est un nucléotide qui sert de monomère dans l’ARN. Il s’agit d’un ester de l’acide phosphorique avec le nucléoside uridine. Le uridine 5’-monophosphate est composé d’un groupe phosphate, du sucre pentose ribose et de la base nucléique uracile. Ce composé joue un rôle crucial dans divers processus biologiques, notamment la synthèse de l’ARN et la régulation du métabolisme cellulaire .

Applications De Recherche Scientifique

Antihypertensive Drug Development

The L form of 4-(Hydroxymethyl)-D-phenylalanine is utilized as an antihypertensive agent. It acts by modulating blood pressure through various mechanisms, making it a candidate for further development in hypertension therapies .

Bradykinin B1 Receptor Antagonists

The D form of this compound serves as an intermediate in the synthesis of bradykinin B1 receptor antagonists. These antagonists have potential applications in treating conditions linked to excessive bradykinin activity, such as inflammation and pain .

Synthesis of Bioactive Molecules

4-(Hydroxymethyl)-D-phenylalanine is noted for its role in synthesizing various bioactive molecules. Its unique hydroxymethyl group allows for modifications that can enhance the biological activity of derived compounds. This feature is particularly useful in developing new therapeutic agents .

Phenylketonuria (PKU) Research

Research into phenylketonuria, a metabolic disorder caused by phenylalanine hydroxylase deficiency, has highlighted the importance of large neutral amino acids (LNAAs) like 4-(Hydroxymethyl)-D-phenylalanine. These compounds can help manage blood phenylalanine levels by competing with phenylalanine for transport across the blood-brain barrier, potentially improving cognitive function in affected individuals .

Case Study: Pharmacological Evaluation

A study evaluated the pharmacological properties of 4-(Hydroxymethyl)-D-phenylalanine derivatives, revealing promising results against specific targets such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes. The derivatives showed significant inhibitory activity, suggesting their potential as therapeutic agents .

Case Study: Synthesis Techniques

Innovative synthesis methods for producing optically active forms of 4-(Hydroxymethyl)-D-phenylalanine have been developed, enhancing yield and purity. Techniques such as enzymatic reduction and chemical transformations have been explored to optimize production processes for pharmaceutical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Antihypertensive Drug Development | L form used as an antihypertensive agent | Regulation of blood pressure |

| Bradykinin B1 Receptor Antagonists | D form as an intermediate | Treatment of inflammation and pain |

| Biochemical Research | Synthesis of bioactive molecules | Development of new therapeutic agents |

| PKU Management | Competes with phenylalanine | Improved cognitive function |

| DPP-4 Inhibitor Development | Derivatives show inhibitory activity | Management of type 2 diabetes |

Mécanisme D'action

Le uridine 5’-monophosphate exerce ses effets par le biais de diverses cibles moléculaires et voies :

Réactions enzymatiques : Il est converti en uridine 5’-diphosphate et en autres nucléotides pyrimidiques par des enzymes telles que la kinase UMP-CMP et la nucléotidase 1 calcique soluble.

Voies métaboliques : Le uridine 5’-monophosphate participe à la voie du métabolisme des pyrimidines, où il est dégradé en uridine et en uracile par les nucléotidases et les uridine phosphorylases.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le uridine 5’-monophosphate peut être synthétisé par un processus biocatalytique à cellules entières utilisant Saccharomyces cerevisiae. Ce processus implique la conversion de l’acide orotique en uridine 5’-monophosphate en redistribuant le flux métabolique entre la glycolyse et la voie des pentoses phosphates. Les principaux facteurs affectant la production comprennent les concentrations de dihydrogénophosphate de sodium, de chlorure de magnésium et le niveau de pH .

Méthodes de production industrielle : La production industrielle du uridine 5’-monophosphate implique souvent la fermentation à l’aide de souches mutantes de Corynebacterium ammoniagenes. Ces souches sont résistantes à l’inhibition de la croissance par les analogues des pyrimidines et présentent une activité de dégradation de l’uridine réduite, ce qui conduit à des rendements plus élevés en uridine 5’-monophosphate .

Analyse Des Réactions Chimiques

Types de réactions : Le uridine 5’-monophosphate subit diverses réactions chimiques, notamment la coordination avec des ions métalliques tels que les lanthanides. Ces réactions sont influencées par la présence de micelles cationiques et anioniques, qui affectent la stabilité et la formation de complexes .

Réactifs et conditions courantes : Les réactions de coordination se produisent généralement en solutions aqueuses à des plages de pH physiologiques (7,3-7,5). La partie phosphate du uridine 5’-monophosphate est principalement impliquée dans la coordination avec les ions métalliques .

Principaux produits : Les principaux produits de ces réactions sont des complexes stables de uridine 5’-monophosphate avec des ions métalliques, qui peuvent être utilisés comme sondes biologiques pour les ions calcium et magnésium .

4. Applications de la recherche scientifique

Le uridine 5’-monophosphate a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d’autres nucléotides pyrimidiques.

Biologie : Le uridine 5’-monophosphate est impliqué dans la biosynthèse de l’ARN et la régulation du métabolisme cellulaire.

Industrie : Le uridine 5’-monophosphate est utilisé comme intermédiaire pharmaceutique et additif alimentaire.

Comparaison Avec Des Composés Similaires

Le uridine 5’-monophosphate est unique parmi les monophosphates de ribonucléosides pyrimidiques en raison de sa structure et de sa fonction spécifiques. Des composés similaires comprennent :

Cytidine 5’-monophosphate : Un autre nucléotide pyrimidique impliqué dans la synthèse de l’ARN.

Thymidine 5’-monophosphate : Un nucléotide utilisé dans la synthèse de l’ADN.

Adénosine 5’-monophosphate : Un nucléotide purinique impliqué dans le transfert d’énergie et la transduction du signal.

Le uridine 5’-monophosphate se démarque par son rôle à la fois dans la synthèse de l’ARN et dans diverses voies métaboliques, ce qui en fait un composé polyvalent et essentiel dans les systèmes biologiques .

Activité Biologique

4-(Hydroxymethyl)-D-phenylalanine (4-HMDP) is an amino acid derivative with significant potential in various biological and pharmacological applications. This article explores the biological activity of 4-HMDP, including its metabolic pathways, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

4-HMDP is a hydroxymethyl-substituted derivative of phenylalanine. Its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways and biological functions.

Metabolism of 4-HMDP

The metabolism of 4-HMDP is closely related to that of phenylalanine. Phenylalanine is metabolized via several pathways, leading to the production of important neurotransmitters and other metabolites. 4-HMDP can be involved in similar metabolic processes, potentially affecting levels of tyrosine and other downstream products.

Key Metabolic Pathways

- Phenylalanine Hydroxylation : The conversion of phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (BH4) as a cofactor. Disruptions in this pathway can lead to elevated levels of phenylalanine, which has been observed in various conditions, including COVID-19 and HIV co-infections .

- Tyrosine Production : Tyrosine, derived from phenylalanine, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The availability of 4-HMDP may influence these neurotransmitter levels through its effects on phenylalanine metabolism.

Pharmacological Effects

Research indicates that 4-HMDP has several pharmacological properties that may be beneficial in clinical settings.

Bradykinin Receptor Antagonism

The D-form of 4-HMDP serves as an intermediate for developing bradykinin B1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions characterized by excessive bradykinin activity, such as certain inflammatory diseases .

Study on Phenylalanine Metabolism

A study highlighted the correlation between elevated serum phenylalanine levels and COVID-19 severity. This research indicated that individuals with co-existing HIV infections exhibited disrupted phenylalanine metabolism, suggesting that compounds like 4-HMDP could play a role in modulating these metabolic disturbances .

Incorporation Studies

In studies involving plant species such as Piper tuberculatum, L-phenylalanine was shown to be incorporated into various alkaloids through enzymatic pathways. Although these studies primarily focused on L-phenylalanine, they provide insights into how derivatives like 4-HMDP might participate in similar biosynthetic processes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antihypertensive Effects | Potentially lowers blood pressure through modulation of vascular function. |

| Neurotransmitter Precursor | Influences levels of dopamine and norepinephrine through metabolic pathways. |

| Bradykinin Antagonism | May inhibit excessive bradykinin activity linked to inflammation. |

| Metabolic Modulation | Affects phenylalanine metabolism, potentially alleviating metabolic disorders. |

Propriétés

IUPAC Name |

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.